molecular formula C15H11Cl2N3O2 B12177404 N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B12177404
M. Wt: 336.2 g/mol
InChI Key: KDZSAWCNWFPBAK-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a fused oxazole and pyridine ring system, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-amino-3-hydroxypyridine with 4-chlorobenzoic acid under dehydrative conditions using reagents such as phosphorus oxychloride or polyphosphoric acid . This reaction forms the oxazole ring, which is then fused with the pyridine ring to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenyl ring, using reagents such as sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of oxides and hydroxylated derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of methoxy-substituted derivatives.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,4-dichlorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide stands out due to its specific substitution pattern on the phenyl ring, which imparts unique chemical and biological properties. Its dichlorophenyl group enhances its lipophilicity and potential for membrane permeability, making it a promising candidate for drug development.

Properties

Molecular Formula

C15H11Cl2N3O2

Molecular Weight

336.2 g/mol

IUPAC Name

N-(3,4-dichlorophenyl)-3,6-dimethyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C15H11Cl2N3O2/c1-7-5-10(13-8(2)20-22-15(13)18-7)14(21)19-9-3-4-11(16)12(17)6-9/h3-6H,1-2H3,(H,19,21)

InChI Key

KDZSAWCNWFPBAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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